molecular formula C20H30O3 B1325949 Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate CAS No. 898778-50-2

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

Cat. No.: B1325949
CAS No.: 898778-50-2
M. Wt: 318.4 g/mol
InChI Key: XQVYTCRJUJSXEJ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate is an organic compound with a complex structure, characterized by the presence of a tert-butylphenyl group attached to an oxooctanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-T-butylphenyl)-8-oxooctanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

8-(4-T-butylphenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate+water\text{8-(4-T-butylphenyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 8-(4-T-butylphenyl)-8-oxooctanoic acid+ethanolH2​SO4​​Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-phenyl-8-oxooctanoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: The presence of a methyl group instead of a tert-butyl group alters the compound’s reactivity and stability.

Properties

IUPAC Name

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYTCRJUJSXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645767
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-50-2
Record name Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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